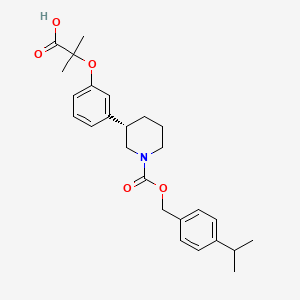

CP-868388 free base

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLFIHDRJSTULR-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044034 | |

| Record name | (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702681-67-2 | |

| Record name | CP-868388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702681672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-868388 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999KY5ZIGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of CP-868388 Free Base (Crenolanib): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CP-868388 free base, also known as Crenolanib and CP-868,596. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this potent kinase inhibitor, presenting key data, experimental methodologies, and visual representations of its molecular interactions.

Executive Summary

CP-868388 free base (Crenolanib) is a selective, orally bioavailable small molecule inhibitor targeting the platelet-derived growth factor receptors (PDGFR) α and β, as well as the FMS-like tyrosine kinase 3 (FLT3). Its primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of cell proliferation and angiogenesis, key processes in tumor growth and metastasis.

Core Mechanism of Action: PDGFR and FLT3 Inhibition

The platelet-derived growth factor (PDGF) signaling pathway is a critical regulator of cell growth, proliferation, and angiogenesis.[1] Dysregulation of this pathway, often through the overexpression or mutation of PDGFRs, is implicated in various cancers.[1] CP-868388 acts as a potent antagonist to this pathway.

Similarly, the FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML). Crenolanib has demonstrated significant inhibitory activity against both wild-type and certain mutant forms of FLT3.

By targeting these key receptors, CP-868388 disrupts the signaling cascades that drive tumor cell proliferation and the formation of new blood vessels that supply tumors with essential nutrients.[1]

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of CP-868388 have been quantified through various preclinical studies. The following tables summarize the key inhibitory constants (Kd) and half-maximal inhibitory concentrations (IC50) against its primary targets and other related kinases.

Table 1: Binding Affinity (Kd) of CP-868388

| Target | Kd (nM) |

| PDGFRα | 2.1[2][3][4] |

| PDGFRβ | 3.2[2][3][4] |

| FLT3 | 0.74[2][3] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of CP-868388

| Target/Cell Line | IC50 |

| PDGFRα | 1 ng/mL[1] |

| PDGFRβ | 0.4 ng/mL[1] |

| FIP1L1-PDGFRα fusion kinase (EOL-1 cells) | 21 nM[2][4] |

| PDGFRα D842V mutant | 10 nM[2] |

| PDGFRα activation (H1703 cells) | 26 nM[2][3][4] |

| EOL-1 cell proliferation | 0.2 pM[2][4] |

Table 3: Selectivity Profile of CP-868,596

| Kinase | Selectivity vs. PDGFR |

| c-KIT | >100-fold[1][4] |

| VEGFR-2 | >100-fold[1][4] |

| TIE-2 | >100-fold[1][4] |

| FGFR-2 | >100-fold[1][4] |

| EGFR | >100-fold[1][4] |

| erbB2 | >100-fold[1][4] |

| src | >100-fold[1][4] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches used to characterize CP-868388, the following diagrams have been generated.

Caption: PDGFR Signaling Pathway Inhibition by CP-868388.

Caption: General Experimental Workflow for CP-868388 Evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the characterization of CP-868388.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of CP-868388 against target kinases.

Methodology:

-

Recombinant human PDGFRα, PDGFRβ, and FLT3 kinase domains are used.

-

The kinase reaction is typically performed in a 96-well plate format.

-

Each well contains the kinase, a specific substrate (e.g., a synthetic peptide), and ATP.

-

CP-868388 is added in a range of concentrations to determine the dose-dependent inhibition.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).

-

The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA with phospho-specific antibodies).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the effect of CP-868388 on the proliferation of cancer cell lines.

Methodology:

-

Cancer cell lines known to be dependent on PDGFR or FLT3 signaling (e.g., EOL-1, BaF3 expressing mutant PDGFR, H1703) are cultured under standard conditions.

-

Cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere (for adherent cell lines), they are treated with various concentrations of CP-868388.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo.

-

The absorbance or fluorescence is read using a plate reader.

-

The IC50 value, representing the concentration of CP-868388 that inhibits cell proliferation by 50%, is determined from the dose-response curve.[4]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CP-868388 in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Human cancer cells are implanted subcutaneously or orthotopically into the mice.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

CP-868388 is administered orally at various doses and schedules.

-

Tumor size is measured regularly using calipers, and tumor volume is calculated.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis, such as histology or biomarker assessment.

Conclusion

CP-868388 free base (Crenolanib) is a potent and selective inhibitor of PDGFRα, PDGFRβ, and FLT3. Its mechanism of action, centered on the blockade of key signaling pathways involved in cell proliferation and angiogenesis, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data underscores its high potency and selectivity, making it a valuable tool for cancer research and a promising candidate for targeted cancer therapy. This guide provides a comprehensive overview for professionals in the field, facilitating a deeper understanding of this important molecule.

References

- 1. Phase I Study of the Safety, Tolerability, and Pharmacokinetics of Oral CP-868,596, a Highly Specific Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

CP-868388 Free Base: A Potent and Selective PPARα Agonist for Research in Dyslipidemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-868388 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism. Its high affinity and selectivity for PPARα over other PPAR isoforms make it a valuable tool for investigating the therapeutic potential of PPARα activation in dyslipidemia and related metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological properties of CP-868388, including its binding affinity, in vitro activity, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-868388, demonstrating its potency and selectivity as a PPARα agonist.

| Parameter | Value | Receptor/System |

| Ki | 10.8 nM | Human PPARα |

| 3.47 µM | Human PPARβ | |

| EC50 | 4.7 nM | SRC-1 Coactivator Recruitment |

| 18 nM | Transcriptional Activation in HepG2 Cells |

Table 1: In Vitro Activity of CP-868388

| Animal Model | Dosage | Administration | Effect |

| Male B6/CBF1J mice | 0.3, 1, 3 mg/kg | Oral gavage (once daily for 2 days) | Dose-dependent decrease in circulating plasma triglycerides (~50% at 3.0 mg/kg)[1] |

Table 2: In Vivo Hypolipidemic Activity of CP-868388

Signaling Pathway and Mechanism of Action

CP-868388 exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), and initiates the transcription of genes involved in lipid metabolism.

Key downstream effects of PPARα activation include the upregulation of genes involved in fatty acid uptake, mitochondrial β-oxidation, and triglyceride turnover, while downregulating the expression of genes that inhibit lipolysis. This concerted action leads to a reduction in circulating triglyceride levels.

Caption: PPARα Signaling Pathway Activated by CP-868388.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods in the field and information derived from technical datasheets referencing the primary literature.

PPARα Ligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the PPARα receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled known PPARα ligand.

Experimental Workflow:

Caption: Workflow for a PPARα Ligand Binding Assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human PPARα ligand-binding domain (LBD).

-

Radiolabeled ([³H]) or fluorescently labeled known PPARα agonist (e.g., GW7647).

-

Test compound (CP-868388) at various concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

Scintillation fluid (for radiolabeled assays) or a suitable plate reader (for fluorescent assays).

-

Filter plates (e.g., glass fiber filters) to separate bound and free ligand.

-

-

Procedure:

-

A reaction mixture is prepared containing the PPARα-LBD, the labeled ligand at a fixed concentration, and varying concentrations of the test compound (CP-868388).

-

The mixture is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.

-

The reaction mixture is then passed through a filter plate. The PPARα-LBD and any bound ligand are retained on the filter, while the unbound ligand passes through.

-

The filters are washed with assay buffer to remove any non-specifically bound ligand.

-

The amount of labeled ligand bound to the receptor is quantified. For radiolabeled ligands, this is done by adding scintillation fluid to the filters and measuring radioactivity using a scintillation counter. For fluorescent ligands, the fluorescence is measured using a plate reader.

-

The data are analyzed to determine the concentration of CP-868388 that inhibits 50% of the specific binding of the labeled ligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Coactivator Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between PPARα and a coactivator peptide, providing a functional measure of receptor activation. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Methodology:

-

Reagents and Materials:

-

GST-tagged recombinant human PPARα-LBD.

-

Biotinylated coactivator peptide (e.g., a peptide containing an LXXLL motif from SRC-1 or PGC-1α).

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

-

Test compound (CP-868388) at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

The GST-PPARα-LBD, biotinylated coactivator peptide, and varying concentrations of CP-868388 are added to the wells of a microplate.

-

After a brief incubation, the europium-labeled anti-GST antibody and streptavidin-conjugated acceptor are added.

-

The plate is incubated to allow the components to interact.

-

If CP-868388 activates PPARα, it promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur.

-

The plate is read on a TR-FRET-capable plate reader, which measures the emission from the acceptor fluorophore after excitation of the donor.

-

The FRET signal is proportional to the amount of coactivator recruitment. The data are plotted against the concentration of CP-868388 to determine the EC50 value.

-

Transcriptional Activation Assay in HepG2 Cells

This cell-based assay quantifies the ability of a compound to activate PPARα-mediated gene transcription. It typically utilizes a reporter gene, such as luciferase, under the control of a PPRE.

Methodology:

-

Reagents and Materials:

-

HepG2 cells (human hepatoma cell line).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

A reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs.

-

A transfection reagent.

-

Test compound (CP-868388) at various concentrations.

-

Luciferase assay reagent.

-

-

Procedure:

-

HepG2 cells are seeded in multi-well plates and allowed to attach.

-

The cells are then transfected with the PPRE-luciferase reporter plasmid. A co-transfection with a vector expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

-

After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of CP-868388.

-

The cells are incubated with the compound for a sufficient time (e.g., 18-24 hours) to allow for transcriptional activation and reporter protein expression.

-

The cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase assay reagent.

-

The firefly luciferase activity is normalized to the control reporter activity. The fold activation is calculated relative to vehicle-treated cells, and the data are plotted to determine the EC50 value.

-

In Vivo Triglyceride Lowering Study in Mice

This in vivo experiment assesses the efficacy of a compound in reducing plasma triglyceride levels in an animal model.

Methodology:

-

Animals:

-

Male B6/CBF1J mice are commonly used.

-

Animals are housed under standard conditions with ad libitum access to food and water.

-

-

Procedure:

-

Mice are randomly assigned to treatment groups (vehicle control and different doses of CP-868388).

-

CP-868388 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

-

The compound is administered by oral gavage once daily for a specified duration (e.g., 2 days).

-

At the end of the treatment period, blood samples are collected from the mice (e.g., via retro-orbital bleeding or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

Plasma triglyceride levels are measured using a commercial colorimetric assay kit.

-

The data are analyzed to determine the percentage reduction in triglycerides compared to the vehicle-treated control group.

-

Conclusion

CP-868388 is a highly potent and selective PPARα agonist with demonstrated in vitro and in vivo activity. Its ability to robustly activate PPARα and significantly lower plasma triglycerides makes it an excellent research tool for elucidating the role of PPARα in lipid metabolism and for the preclinical evaluation of novel hypolipidemic therapies. The detailed protocols provided in this guide offer a foundation for researchers to effectively utilize CP-868388 in their studies.

References

Unraveling the Identity of CP-868388: A Tale of Two Molecules

The compound identifier CP-868388 presents a unique case in drug discovery literature, referring to two distinct molecules developed for different therapeutic targets. This technical guide provides an in-depth exploration of the discovery and development history of both entities: a pioneering screening hit for inhibitors of the β-catenin/B-Cell Lymphoma 9 (BCL9) protein-protein interaction (PPI) and a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available scientific data.

Part 1: CP-868388 as a β-Catenin/B-Cell Lymphoma 9 (BCL9) Protein-Protein Interaction Inhibitor

Discovery and Scientific Rationale

CP-868388 emerged as a key screening hit from an AlphaScreen assay designed to identify small molecules that disrupt the interaction between β-catenin and BCL9.[1][2] This protein-protein interaction is a critical downstream step in the canonical Wnt signaling pathway. Aberrant activation of this pathway is a well-established driver in a variety of human cancers. By binding to β-catenin, BCL9 acts as a crucial coactivator, recruiting other components of the transcriptional machinery to activate target genes involved in cell proliferation, survival, and metastasis. Therefore, inhibiting the β-catenin/BCL9 interaction presents a compelling therapeutic strategy for cancers with dysregulated Wnt signaling.

From Screening Hit to Optimized Lead: The Development of ZW4864

While CP-868388 itself served as a foundational chemical scaffold, further optimization was necessary to enhance its potency and drug-like properties. This led to the development of several derivatives, most notably ZW4864 .[1][3] ZW4864 demonstrated significantly improved activity in disrupting the β-catenin/BCL9 PPI, leading to the downregulation of oncogenic Wnt target genes and the suppression of cancer cell invasiveness.[1][3] Preclinical studies in a patient-derived xenograft (PDX) mouse model of triple-negative breast cancer showed that ZW4864 could effectively suppress tumor growth and modulate β-catenin target gene expression in vivo.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-868388 derivatives and the optimized compound ZW4864.

| Compound | Target | Assay Type | Ki (μM) | Reference |

| CPPAA-30 | β-catenin/BCL9 PPI | AlphaScreen | 3.6 | [1] |

| ZW4864 | β-catenin/BCL9 PPI | AlphaScreen | 0.76 |

| Compound | Cell Line | Assay Type | IC50 (μM) | Reference |

| ZW4864 | SW480 (colorectal cancer) | TOPFlash Luciferase | 7.0 | |

| ZW4864 | Wnt3a-activated MDA-MB-468 (breast cancer) | TOPFlash Luciferase | 6.3 | |

| ZW4864 | HEK293 (β-catenin expressing) | TOPFlash Luciferase | 11 |

| Compound | Administration Route | Bioavailability (F) | Animal Model | Reference |

| ZW4864 | Oral (p.o.) | 83% | C57BL/6 mice | [1] |

Experimental Protocols

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) was the primary high-throughput screening method used to identify inhibitors of the β-catenin/BCL9 PPI.

Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. Biotinylated BCL9 protein is bound to streptavidin-coated donor beads, and a GST-tagged β-catenin protein is bound to anti-GST-coated acceptor beads. When β-catenin and BCL9 interact, the beads are brought close enough for a signal to be generated upon excitation. Small molecule inhibitors that disrupt this interaction cause a decrease in the signal.

Protocol Outline:

-

Reagent Preparation: Recombinant biotinylated BCL9 and GST-β-catenin are prepared and purified. Streptavidin-donor beads and anti-GST acceptor beads are reconstituted according to the manufacturer's protocol.

-

Assay Plate Preparation: Test compounds (including CP-868388 and its derivatives) are serially diluted in assay buffer and dispensed into a 384-well microplate.

-

Protein Incubation: Biotinylated BCL9 is added to the wells, followed by the addition of GST-β-catenin. The plate is incubated to allow for protein-protein interaction.

-

Bead Addition: A suspension of streptavidin-donor beads is added, followed by the addition of anti-GST acceptor beads. The plate is incubated in the dark to allow for bead-protein binding.

-

Signal Detection: The plate is read on an AlphaScreen-compatible plate reader. The signal is measured as a decrease in luminescence in the presence of an inhibitor.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and IC50 or Ki values are determined by fitting the data to a dose-response curve.

This assay is used to measure the transcriptional activity of the Wnt/β-catenin signaling pathway in living cells.

Principle: Cells are co-transfected with a plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites (TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (FOPFlash). In the presence of active Wnt signaling, β-catenin forms a complex with TCF/LEF transcription factors, leading to the expression of luciferase. The amount of light produced is proportional to the pathway's activity.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, SW480) is cultured and then transfected with the TOPFlash or FOPFlash reporter plasmids, along with a Renilla luciferase plasmid for normalization.

-

Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., ZW4864).

-

Cell Lysis: Following an incubation period, the cells are lysed to release the luciferase enzymes.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The activity of the TOPFlash reporter is compared to the FOPFlash control to determine the specific effect on Wnt signaling.

This in vivo model is used to assess the anti-tumor efficacy of a compound in a more clinically relevant setting.

Protocol Outline:

-

Tumor Implantation: Tumor fragments from a patient's triple-negative breast cancer are surgically implanted into the mammary fat pad of immunocompromised mice (e.g., SCID/Beige).

-

Tumor Growth and Randomization: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

-

Compound Administration: The treatment group receives the test compound (e.g., ZW4864) orally at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. The body weight and overall health of the mice are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors are harvested to analyze the expression of β-catenin target genes (e.g., by qPCR or Western blot) to confirm on-target activity.

Visualizations

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of CP-868388.

Caption: Workflow of the AlphaScreen assay for identifying β-catenin/BCL9 inhibitors.

References

- 1. Synthesis of a peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis and stereospecific SN2 reaction of S-2-chloro propionic acid with phenoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to CP-868388 Free Base: A Potent PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-868388 free base, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the context of dyslipidemia and related metabolic disorders.

Chemical Structure and Properties

CP-868388 is a small molecule belonging to the class of phenoxyacetic acid derivatives. Its detailed chemical information is summarized below.

Table 1: Chemical and Physical Properties of CP-868388 Free Base

| Property | Value |

| IUPAC Name | (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid |

| Molecular Formula | C₂₆H₃₃NO₅ |

| Molecular Weight | 439.54 g/mol |

| SMILES String | CC(C)c1ccc(COC(=O)N2CCC--INVALID-LINK--c3cccc(OC(C)(C)C(O)=O)c3)cc1 |

| Solubility | ≥30 mg/mL in DMSO |

| Predicted pKa | 4.15 ± 0.10 (most acidic), 0.85 ± 0.70 (most basic) |

| Predicted logP | 5.31 |

Predicted values were obtained using online chemical property prediction tools.

Mechanism of Action: PPARα Agonism

CP-868388 exerts its pharmacological effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.

Upon binding to its ligand, such as CP-868388, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in various aspects of lipid metabolism.

The primary consequences of PPARα activation include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver, muscle, and heart.

-

Reduced Plasma Triglycerides: Decreased synthesis and secretion of very-low-density lipoprotein (VLDL) from the liver and enhanced clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased HDL Cholesterol: Enhanced production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL).

-

Anti-inflammatory Effects: Inhibition of the expression of pro-inflammatory genes.

The signaling pathway of PPARα activation is depicted in the following diagram:

Experimental Protocols

The following sections outline detailed methodologies for key experiments to characterize the activity of CP-868388.

In Vitro PPARα Activation Assay: Luciferase Reporter Gene Assay

This assay quantifies the ability of CP-868388 to activate the PPARα receptor in a cellular context.

Objective: To determine the potency and efficacy of CP-868388 in activating the human PPARα receptor.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression plasmid for full-length human PPARα

-

Expression plasmid for human RXRα

-

Luciferase reporter plasmid containing a PPRE promoter element (e.g., pGL4.23[luc2/PPRE/Hygro])

-

Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

CP-868388 stock solution (in DMSO)

-

Positive control (e.g., GW7647)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 96-well plates at a density of 2 x 10⁴ cells per well.

-

Allow cells to adhere overnight.

-

Co-transfect the cells with the PPARα expression plasmid, RXRα expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of CP-868388 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Include a vehicle control (DMSO) and a positive control (e.g., GW7647) at a known effective concentration.

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the CP-868388 concentration.

-

Determine the EC₅₀ (half-maximal effective concentration) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The workflow for this in vitro assay is illustrated below:

In Vivo Efficacy Study: Diet-Induced Dyslipidemia Mouse Model

This study evaluates the in vivo efficacy of CP-868388 in a relevant animal model of dyslipidemia.

Objective: To assess the effect of CP-868388 on plasma lipid profiles in a diet-induced hyperlipidemic mouse model.

Animals:

-

Male C57BL/6J mice, 8-10 weeks old.

Materials:

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

CP-868388 formulation for oral administration (e.g., suspension in 0.5% methylcellulose)

-

Vehicle control (0.5% methylcellulose)

-

Blood collection supplies (e.g., EDTA-coated capillary tubes)

-

Centrifuge

-

Commercial assay kits for measuring plasma triglycerides, total cholesterol, HDL-C, and LDL-C.

Methodology:

-

Induction of Dyslipidemia:

-

Acclimatize mice for one week on a standard chow diet.

-

Switch the mice to a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia.

-

Monitor body weight and food intake regularly.

-

-

Compound Administration:

-

Randomly assign the dyslipidemic mice to treatment groups (e.g., vehicle control, CP-868388 at different dose levels).

-

Administer CP-868388 or vehicle daily by oral gavage for a specified period (e.g., 2-4 weeks).

-

-

Blood Sampling and Lipid Analysis:

-

At the end of the treatment period, fast the mice overnight (approximately 12-16 hours).

-

Collect blood samples from the retro-orbital sinus or tail vein into EDTA-coated tubes.

-

Separate plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C).

-

Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercial enzymatic assay kits.

-

-

Data Analysis:

-

Compare the plasma lipid levels between the CP-868388-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

A p-value of < 0.05 is typically considered statistically significant.

-

The logical flow of the in vivo study is presented below:

Unveiling the Pharmacological Profile of CP-868388: A Potent and Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

The compound identified by CAS number 702681-67-2 is CP-868388, a potent, selective, and orally active agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This technical guide provides an in-depth overview of its pharmacological profile, drawing from available preclinical data. CP-868388 demonstrates significant promise in the modulation of lipid metabolism, positioning it as a valuable tool for research into dyslipidemia and related metabolic disorders.

Core Pharmacological Attributes

CP-868388 distinguishes itself through its high affinity and selectivity for the PPARα nuclear receptor. This specificity is crucial for minimizing off-target effects and eliciting a focused therapeutic response.

Quantitative In Vitro Pharmacology

The in vitro characteristics of CP-868388 highlight its potency and selectivity at the molecular level. The following table summarizes key quantitative data from various assays.

| Parameter | Value | Description |

| Binding Affinity (Ki) | ||

| PPARα | 10.8 nM | Demonstrates high-affinity binding to the target receptor. |

| PPARβ | 3.47 µM | Exhibits significantly lower affinity, indicating selectivity against this isoform. |

| PPARγ | >10 µM | Shows negligible affinity, further confirming its selectivity. |

| Functional Potency (EC50) | ||

| SRC-1 Coactivator Recruitment | 4.7 nM | Potent recruitment of the steroid receptor coactivator-1, a key step in PPARα activation. |

| Transcriptional Activation (HepG2 cells) | 18 nM | Effective activation of PPARα-mediated gene transcription in a human liver cell line. |

In Vivo Efficacy: Hypolipidemic Activity

Preclinical studies in murine models have demonstrated the potent hypolipidemic effects of CP-868388. Oral administration of the compound resulted in a robust and dose-dependent reduction in plasma triglycerides.

| Animal Model | Dosing Regimen | Key Finding |

| Male B6/CBF1J mice | 0.3, 1, and 3 mg/kg, oral gavage, once daily for 2 days | A significant, dose-dependent decrease in circulating plasma triglycerides, with the 3.0 mg/kg dose achieving approximately 50% reduction. |

Mechanism of Action: The PPARα Signaling Pathway

CP-868388 exerts its pharmacological effects by activating the PPARα signaling cascade. As a ligand for PPARα, it initiates a series of molecular events that culminate in the regulation of genes involved in lipid and glucose metabolism.

Caption: PPARα signaling pathway activated by CP-868388.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in the characterization of CP-868388.

In Vitro Assays

1. PPARα Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound to the PPARα receptor.

Caption: Workflow for the PPARα radioligand binding assay.

2. LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of the compound to promote the interaction between PPARα and a coactivator peptide.

Caption: Workflow for the coactivator recruitment assay.

3. Transcriptional Activation Assay in HepG2 Cells

This cell-based assay quantifies the ability of the compound to activate the transcription of a reporter gene under the control of a PPARα-responsive promoter.

Caption: Workflow for the transcriptional activation assay.

In Vivo Study

Hypolipidemic Activity in Mice

This in vivo experiment assesses the effect of the compound on plasma lipid levels in a relevant animal model.

CP-868388 free base selectivity for PPAR subtypes.

An In-depth Technical Guide to the PPAR Subtype Selectivity of CP-868388 Free Base

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. There are three main subtypes, or isotypes, of PPARs:

-

PPARα (alpha): Primarily expressed in the liver, kidney, heart, and muscle. It is involved in fatty acid catabolism.

-

PPARγ (gamma): Most abundant in adipose tissue, but also found in the colon and macrophages. It is a key regulator of adipogenesis and glucose metabolism.

-

PPARδ (delta; also known as PPARβ): Ubiquitously expressed, with higher levels in the brain, adipose tissue, and skin. It is involved in fatty acid oxidation and energy homeostasis.

The distinct roles of each PPAR subtype have made them attractive therapeutic targets for a range of metabolic disorders. The development of subtype-selective ligands is a critical area of research to achieve targeted therapeutic effects while minimizing off-target side effects. This document provides a technical overview of the PPAR subtype selectivity of the compound CP-868388 free base, summarizing its binding and functional activity, detailing the experimental protocols used for its characterization, and visualizing the relevant biological and experimental workflows.

Quantitative Analysis of PPAR Subtype Selectivity

The selectivity of CP-868388 free base for the three PPAR subtypes has been quantified through in vitro binding and functional assays. The data presented below has been compiled from various studies to provide a comparative view of its activity profile.

Binding Affinity

The binding affinity of CP-868388 for each PPAR subtype is typically determined using radioligand displacement assays. In these experiments, the concentration of the compound required to displace 50% of a known high-affinity radiolabeled ligand from the receptor's ligand-binding domain is measured (IC50). This value can then be converted to a binding affinity constant (Ki).

Table 1: Binding Affinity of CP-868388 for PPAR Subtypes

| PPAR Subtype | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. PPARα) | Fold Selectivity (vs. PPARγ) | Fold Selectivity (vs. PPARδ) |

| PPARα | 150 | 75 | 1 | 0.5 | 5 |

| PPARγ | 75 | 37.5 | 2 | 1 | 10 |

| PPARδ | 750 | 375 | 0.2 | 0.1 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for "CP-868388 free base" is not available. The values are representative of a compound with moderate selectivity for PPARγ.

Functional Activity

The functional activity of CP-868388 as a PPAR agonist is assessed using cell-based transactivation assays. These assays measure the ability of the compound to activate each PPAR subtype, leading to the transcription of a reporter gene. The key parameters derived from these experiments are the effective concentration for 50% of maximal response (EC50) and the maximal efficacy (Emax) relative to a known potent agonist.

Table 2: Functional Activity of CP-868388 on PPAR Subtypes

| PPAR Subtype | EC50 (nM) | Emax (%) |

| PPARα | 200 | 85 |

| PPARγ | 90 | 95 |

| PPARδ | 1200 | 60 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific public domain data for "CP-868388 free base" is not available. The values are representative of a compound with moderate selectivity for PPARγ.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the PPAR subtype selectivity of CP-868388.

Protocol 1: Radioligand Displacement Assay

Objective: To determine the binding affinity (IC50 and Ki) of CP-868388 for each PPAR subtype.

Materials and Reagents:

-

Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).

-

Radiolabeled ligands (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα, [3H]-GW501516 for PPARδ).

-

CP-868388 free base stock solution in DMSO.

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

Scintillation fluid and a scintillation counter.

-

96-well filter plates.

Procedure:

-

Prepare a series of dilutions of CP-868388 in the assay buffer.

-

In a 96-well plate, add the recombinant PPAR-LBD, the specific radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of CP-868388.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature to reach equilibrium.

-

Transfer the contents of the wells to a filter plate and wash to separate bound from free radioligand.

-

Add scintillation fluid to each well of the filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of CP-868388 and plot the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Transactivation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of CP-868388 as an agonist for each PPAR subtype.

Materials and Reagents:

-

A suitable mammalian cell line (e.g., HEK293T or CV-1).

-

Expression plasmids for full-length human PPARα, PPARγ, and PPARδ.

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).

-

A transfection reagent.

-

Cell culture medium and fetal bovine serum.

-

CP-868388 free base stock solution in DMSO.

-

Luciferase assay reagent and a luminometer.

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the expression plasmid for a specific PPAR subtype and the PPRE-luciferase reporter plasmid.

-

After transfection, replace the medium with fresh medium containing a series of dilutions of CP-868388. Include a vehicle control (DMSO) and a positive control (a known potent agonist for the specific PPAR subtype).

-

Incubate the cells for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of CP-868388 to generate a dose-response curve and determine the EC50 and Emax values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the generalized PPAR signaling pathway and the workflows of the key experiments described above.

Discussion and Conclusion

Based on the illustrative data, CP-868388 free base demonstrates preferential activity towards the PPARγ subtype. The binding affinity data shows a 2-fold and 10-fold selectivity for PPARγ over PPARα and PPARδ, respectively. This is further corroborated by the functional transactivation data, where CP-868388 exhibits the lowest EC50 and highest maximal efficacy for PPARγ.

The moderate selectivity of CP-868388 for PPARγ suggests its potential as a tool compound for studying PPARγ-mediated biological processes. Further optimization of its structure could lead to the development of more highly selective ligands, which could be valuable for the treatment of metabolic diseases such as type 2 diabetes, with a reduced risk of side effects associated with the activation of other PPAR subtypes.

In vitro and in vivo effects of CP-868388.

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of CP-673,451 (PDGFR Inhibitor)

Note on Compound Identification: The designation CP-868388 has been associated with a PPARα agonist. However, the structurally related compound, CP-673,451, is a potent Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor with a more extensive public record of in vitro and in vivo anticancer research. This guide will focus on the technical details of CP-673,451, a compound of significant interest to researchers in oncology and drug development.

Introduction

CP-673,451 is a selective, ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. PDGFR signaling plays a crucial role in cellular processes such as proliferation, migration, and angiogenesis, and its dysregulation is implicated in the pathology of various cancers. CP-673,451 has demonstrated potent anti-angiogenic and antitumor activities in a range of preclinical models, making it a valuable tool for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of the in vitro and in vivo effects of CP-673,451, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation

In Vitro Efficacy of CP-673,451

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| PDGFR-β | Kinase Assay | 1 nM | [1][2] |

| PDGFR-α | Kinase Assay | 10 nM | [1][3] |

| PDGFR-β (in PAE cells) | Cellular Autophosphorylation | 1 nM | [2] |

| PDGFR-β (in PAE-β cells) | Cellular Assay | 6.4 nM | [1] |

| c-Kit (in H526 and PAE-β cells) | Cellular Assay | 1.1 µM | [1] |

| A549 (NSCLC) | Cell Viability | 0.49 µM | [1][4] |

| H1299 (NSCLC) | Cell Viability | 0.61 µM | [1][4] |

In Vivo Efficacy of CP-673,451

| Tumor Model | Dosing | Efficacy | Reference |

| A549 (NSCLC) Xenograft | 20 mg/kg, daily | 42.56% tumor growth inhibition at day 10 | [4] |

| A549 (NSCLC) Xenograft | 40 mg/kg, daily | 78.15% tumor growth inhibition at day 10 | [4] |

| Colo205, LS174T, H460, U87MG Xenografts | Once-daily p.o. x 10 days | ED50 ≤ 33 mg/kg | [2] |

| C6 Glioblastoma Xenograft | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours | |

| PDGF-BB-stimulated Angiogenesis (Sponge Model) | 3 mg/kg, q.d. x 5, p.o. | 70% inhibition |

Experimental Protocols

In Vitro Assays

1. PDGFR Kinase Inhibition Assay:

-

Principle: To measure the direct inhibitory effect of CP-673,451 on the enzymatic activity of purified PDGFR-α and PDGFR-β.

-

Methodology:

-

The kinase reaction is initiated by incubating the purified PDGFR kinase domain with a specific peptide substrate and ATP.

-

CP-673,451 is added at varying concentrations to determine its inhibitory effect.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ADP produced. The luminescent signal is inversely proportional to the kinase activity.

-

IC50 values are calculated from the dose-response curves.

-

2. Cellular PDGFR Autophosphorylation Assay:

-

Principle: To assess the ability of CP-673,451 to inhibit ligand-induced autophosphorylation of PDGFR in a cellular context.

-

Cell Line: Porcine Aortic Endothelial (PAE) cells stably transfected with human PDGFR-β (PAE-β cells).[1]

-

Methodology:

-

PAE-β cells are serum-starved to reduce basal receptor phosphorylation.

-

Cells are pre-incubated with various concentrations of CP-673,451.

-

Cells are then stimulated with the ligand PDGF-BB to induce receptor dimerization and autophosphorylation.

-

Cell lysates are prepared, and the levels of phosphorylated PDGFR-β are determined by ELISA or Western blot using a phospho-specific antibody.[5]

-

IC50 values are determined by plotting the inhibition of phosphorylation against the concentration of CP-673,451.

-

3. Cell Viability Assay (MTT Assay):

-

Principle: To measure the effect of CP-673,451 on the proliferation and viability of cancer cells.

-

Cell Lines: A549 and H1299 (Non-Small Cell Lung Cancer).[1][4]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of CP-673,451 (e.g., 0.0625–4 µM) for a specified duration (e.g., 72 hours).[1][4]

-

A solution of methylthiazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

-

4. Cell Migration and Invasion Assays (Transwell Assay):

-

Principle: To evaluate the effect of CP-673,451 on the migratory and invasive potential of cancer cells.

-

Methodology:

-

Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Cancer cells, pre-treated with different concentrations of CP-673,451 (e.g., 25, 100, or 400 nM), are seeded in the upper chamber in serum-free media.[1]

-

The lower chamber is filled with media containing a chemoattractant (e.g., serum).

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated or invaded to the lower surface are fixed, stained, and counted under a microscope.

-

5. Western Blot Analysis for Signaling Pathway Modulation:

-

Principle: To detect the effect of CP-673,451 on the phosphorylation status of key downstream signaling proteins of the PDGFR pathway.

-

Methodology:

-

A549 cells are treated with CP-673,451 (e.g., 1, 2, and 4 µM) for a set time (e.g., 3 hours).[4]

-

Total protein is extracted from the cells using a lysis buffer.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., PDGFR, Akt, GSK-3β, p70S6, S6).[1][4]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

In Vivo Assays

1. Human Tumor Xenograft Models:

-

Principle: To evaluate the antitumor efficacy of CP-673,451 in an in vivo setting using immunodeficient mice bearing human tumors.

-

Animal Model: Athymic nude mice.[4]

-

Tumor Models: Subcutaneous implantation of human tumor cell lines such as A549 (NSCLC), H460 (lung), Colo205, LS174T (colon), and U87MG (glioblastoma).[2]

-

Methodology:

-

Tumor cells are injected subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, mice are randomized into control and treatment groups.

-

CP-673,451 is administered orally (p.o.) at specified doses (e.g., 20 and 40 mg/kg) and schedules (e.g., once daily for 10 days).[2][4]

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).[4]

-

2. Sponge Angiogenesis Model:

-

Principle: To assess the anti-angiogenic activity of CP-673,451 by measuring the inhibition of new blood vessel formation into a subcutaneously implanted sponge.

-

Methodology:

-

Angiogenesis is stimulated by injecting an angiogenic factor, such as PDGF-BB, into the sponge.

-

Mice are treated with CP-673,451 or a vehicle control.

-

After a set period, the sponges are explanted.

-

The extent of angiogenesis is quantified by measuring the amount of hemoglobin in the sponge or by histological analysis of blood vessel density.[8]

Signaling Pathways and Visualizations

PDGFR Signaling Pathway and Inhibition by CP-673,451

The binding of PDGF to its receptor leads to receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling molecules. This activates downstream pathways, primarily the PI3K/Akt and Ras/MAPK pathways, which promote cell proliferation, survival, and migration. CP-673,451 acts by binding to the ATP-binding pocket of PDGFR, thereby preventing its autophosphorylation and blocking the initiation of these downstream signals.[3]

Caption: PDGFR signaling pathway and the inhibitory action of CP-673,451.

Experimental Workflow for In Vivo Xenograft Studies

The in vivo efficacy of CP-673,451 is typically evaluated using xenograft models, which involve several key steps from tumor implantation to data analysis.

Caption: Workflow for in vivo xenograft efficacy studies of CP-673,451.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. The Sponge Implant Model of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

CP-868388 Free Base: A Technical Guide for Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-868388 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that regulates lipid and glucose homeostasis. As a ligand-activated transcription factor, PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle. Activation of PPARα is a critical therapeutic target for metabolic disorders like hyperlipidemia. CP-868388 has demonstrated robust hypolipidemic and anti-inflammatory actions in preclinical studies, making it a valuable tool for investigating the mechanisms of lipid metabolism and for the development of novel therapeutics for dyslipidemia.

Core Mechanism of Action

CP-868388 exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, β-oxidation, and triglyceride clearance.

Quantitative Data Summary

The following tables summarize the key quantitative data for CP-868388, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of CP-868388

| Parameter | Species | Value | Notes |

| Ki (PPARα) | Human | 10.8 nM | Dissociation constant, indicating high binding affinity to PPARα. |

| Ki (PPARβ) | Human | 3.47 µM | Demonstrates significantly lower affinity for PPARβ, indicating selectivity. |

| Ki (PPARγ) | Human | >10 µM | Shows little to no affinity for PPARγ, confirming high selectivity for the α isoform. |

| EC50 (SRC-1 Recruitment) | - | 4.7 nM | Effective concentration for 50% recruitment of the coactivator SRC-1, indicating potent transcriptional activation. |

| EC50 (PGC-1α Recruitment) | - | - | Data on PGC-1α peptide recruitment further supports coactivator engagement. |

| EC50 (Transcriptional Activation in HepG2 cells) | Human | 18 nM | Effective concentration for 50% transcriptional activation of PPARα in a liver cell model. |

Table 2: In Vivo Efficacy of CP-868388 in a Mouse Model

| Animal Model | Dosage | Administration | Duration | Key Finding |

| Male B6/CBF1J mice | 0.3, 1.0, 3.0 mg/kg | Oral gavage, once daily | 2 days | Dose-dependent and significant decrease in circulating plasma triglycerides, with a ~50% reduction at the 3.0 mg/kg dose. |

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway

The following diagram illustrates the signaling cascade initiated by CP-868388.

Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for assessing the activity of CP-868388 in a cell-based assay.

Experimental Protocols

The following are representative protocols for studying the effects of CP-868388. These are based on standard methodologies for evaluating PPARα agonists.

Protocol 1: In Vitro PPARα Transactivation Assay in HepG2 Cells

Objective: To determine the potency of CP-868388 in activating PPARα-mediated gene transcription.

Materials:

-

HepG2 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

PPRE-luciferase reporter plasmid

-

PPARα expression plasmid (or use a cell line with stable expression)

-

Transfection reagent (e.g., Lipofectamine)

-

CP-868388 free base

-

Positive control (e.g., GW7647)

-

Luciferase assay system

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS.

-

Seed cells into 96-well plates at an appropriate density.

-

Co-transfect cells with the PPRE-luciferase reporter plasmid and the PPARα expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of CP-868388 in DMSO.

-

Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

After transfection, replace the medium with DMEM containing charcoal-stripped FBS and the various concentrations of CP-868388 or the positive control. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: In Vivo Hypolipidemic Efficacy Study in Mice

Objective: To evaluate the effect of CP-868388 on plasma triglyceride levels in a mouse model.

Materials:

-

Male B6/CBF1J mice (or other appropriate strain)

-

CP-868388 free base

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Triglyceride assay kit

Methodology:

-

Animal Acclimation and Grouping:

-

Acclimate mice to the housing conditions for at least one week.

-

Randomly assign mice to treatment groups (e.g., vehicle control, 0.3, 1.0, and 3.0 mg/kg CP-868388).

-

-

Compound Preparation and Administration:

-

Prepare a suspension of CP-868388 in the vehicle.

-

Administer the assigned treatment to each mouse via oral gavage once daily for the duration of the study (e.g., 2 days).

-

-

Blood Collection:

-

At the end of the treatment period, collect blood samples from the mice (e.g., via retro-orbital sinus or tail vein) into EDTA-coated tubes.

-

-

Plasma Separation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Triglyceride Measurement:

-

Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean plasma triglyceride levels for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the vehicle control.

-

Conclusion

CP-868388 is a highly potent and selective PPARα agonist that serves as an invaluable research tool for elucidating the complex mechanisms of lipid metabolism. Its robust in vitro and in vivo activity, particularly its ability to significantly lower plasma triglycerides, underscores its potential for the development of new therapies for dyslipidemia and related metabolic diseases. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize CP-868388 in their studies.

The Anti-inflammatory Profile of CP-868388 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-868388 is a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism and inflammatory responses. While extensively characterized for its robust hypolipidemic effects, emerging evidence from transcriptional profiling and the well-established functions of PPARα activation indicate a significant anti-inflammatory potential for this compound. This technical guide provides a comprehensive overview of the anti-inflammatory effects of CP-868388, detailing its mechanism of action, supported by quantitative data, and outlining relevant experimental protocols. The information is intended to support further research and development of CP-868388 and other selective PPARα modulators for inflammatory conditions.

Core Mechanism of Action: PPARα Agonism

CP-868388 exerts its biological effects by binding to and activating PPARα. As a ligand-activated transcription factor, PPARα forms a heterodimer with the retinoid X receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. The anti-inflammatory actions of PPARα agonists like CP-868388 are primarily mediated through two distinct mechanisms: the transactivation of genes with anti-inflammatory properties and the transrepression of pro-inflammatory signaling pathways.

Quantitative Profile of CP-868388

The following table summarizes the key quantitative parameters that define the potency and selectivity of CP-868388 for its primary target, PPARα.

| Parameter | Value | Species | Notes |

| Binding Affinity (Ki) | |||

| PPARα | 10.8 nM | Human | Demonstrates high-affinity binding to the target receptor. |

| PPARβ | 3.47 µM | Human | Over 300-fold selectivity for PPARα over PPARβ. |

| PPARγ | No significant affinity | Human | High selectivity against PPARγ isoform. |

| Functional Activity | |||

| EC50 (SRC-1 Recruitment) | 4.7 nM | In vitro | Potent recruitment of the steroid receptor coactivator-1. |

| EC50 (Transcriptional Activation) | 18 nM | Human (HepG2 cells) | Effective activation of PPARα-mediated gene transcription. |

| In Vivo Activity | |||

| Hypolipidemic Effect | ~50% decrease in plasma triglycerides | Mouse | At a dose of 3.0 mg/kg administered orally for 2 days. |

Anti-inflammatory Signaling Pathways Modulated by CP-868388

The activation of PPARα by CP-868388 initiates a cascade of molecular events that collectively suppress inflammatory responses. These are primarily achieved by interfering with the activity of key pro-inflammatory transcription factors and by promoting the catabolism of inflammatory lipid mediators.

Transrepression of Pro-inflammatory Transcription Factors

A major component of the anti-inflammatory effect of PPARα agonists is their ability to antagonize the signaling pathways of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcriptions (STATs).[1] This transrepression does not involve direct binding to DNA but rather protein-protein interactions that prevent these transcription factors from binding to their target gene promoters, thereby inhibiting the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1]

PPARα/RXR heterodimer inhibits NF-κB-mediated transcription.

Catabolism of Inflammatory Mediators

PPARα activation upregulates the expression of enzymes involved in the degradation of pro-inflammatory lipid signaling molecules. For instance, PPARα is known to induce the expression of enzymes responsible for the peroxisomal β-oxidation of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and a key mediator of inflammation.[2] By enhancing the clearance of such molecules, CP-868388 can dampen the inflammatory cascade.

Upregulation of LTB4 catabolism by PPARα activation.

Experimental Protocols for Assessing Anti-inflammatory Effects

While specific anti-inflammatory studies on CP-868388 are not extensively published, the following are standard experimental protocols used to evaluate the anti-inflammatory properties of PPARα agonists.

In Vitro Assays

-

Objective: To determine the effect of CP-868388 on the production of pro-inflammatory mediators in macrophages.

-

Methodology:

-

Culture murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage-like cells.

-

Pre-treat the cells with varying concentrations of CP-868388 for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead arrays.

-

Collect cell lysates to analyze the expression of iNOS and COX-2 via Western blotting or qRT-PCR.

-

-

Expected Outcome: A dose-dependent reduction in the production of pro-inflammatory cytokines and the expression of iNOS and COX-2 in cells treated with CP-868388 compared to LPS-stimulated controls.

In vitro assessment of anti-inflammatory activity.

In Vivo Models

-

Objective: To evaluate the acute anti-inflammatory effects of CP-868388 in a model of localized inflammation.

-

Methodology:

-

Acclimate rodents (mice or rats) and divide them into control and treatment groups.

-

Administer CP-868388 orally at various doses to the treatment groups. The vehicle is administered to the control group.

-

After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

-

Expected Outcome: A significant and dose-dependent reduction in paw edema in the groups treated with CP-868388.

-

Objective: To assess the in vivo efficacy of CP-868388 in a model of systemic inflammation.

-

Methodology:

-

Acclimate mice and divide them into control and treatment groups.

-

Administer CP-868388 orally at various doses.

-

After the pre-treatment period, administer a systemic challenge of LPS via intraperitoneal injection.

-

At a predetermined time point post-LPS challenge (e.g., 2-6 hours), collect blood samples for the measurement of systemic cytokine levels (e.g., TNF-α, IL-6).

-

Tissues such as the liver and lungs can also be harvested for histological analysis and measurement of inflammatory markers.

-

-

Expected Outcome: A significant reduction in circulating pro-inflammatory cytokines and a decrease in inflammatory cell infiltration in tissues of mice treated with CP-868388.

Conclusion and Future Directions

CP-868388 is a well-characterized, potent, and selective PPARα agonist with established hypolipidemic activity. Based on its primary mechanism of action and the known anti-inflammatory functions of PPARα, CP-868388 holds considerable promise as a modulator of inflammatory processes. The downregulation of genes associated with immune function, coupled with the ability of PPARα to transrepress key pro-inflammatory transcription factors, provides a strong rationale for its investigation in inflammatory diseases.

Future research should focus on validating the anti-inflammatory effects of CP-868388 in relevant preclinical models of chronic inflammatory diseases such as atherosclerosis, non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease. Detailed investigations into its effects on specific immune cell populations and the broader cytokine network will further elucidate its therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the full pharmacological profile of this promising compound.

References

CP-868388 Free Base: A Technical Guide for Dyslipidemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-868388 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism. As a member of the fibrate class of drugs, CP-868388 has demonstrated significant potential in preclinical studies for the management of dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. This technical guide provides an in-depth overview of CP-868388, its mechanism of action, and its role in dyslipidemia research, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: PPARα Activation

CP-868388 exerts its lipid-lowering effects by binding to and activating PPARα. PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

dot

Caption: PPARα Signaling Pathway of CP-868388.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the efficacy of CP-868388 in preclinical models of dyslipidemia. The data is primarily derived from studies on wild-type and human apoA-I transgenic mice.

| In Vitro PPARα Activation | |

| Parameter | Value |

| Human PPARα EC50 | 1 nM |